
2-Oxazolidinone, (ethenylthio)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone, (ethenylthio)- is a heterocyclic organic compound that contains both nitrogen and oxygen atoms within a five-membered ring. This compound is part of the oxazolidinone family, which is known for its diverse applications in medicinal chemistry, particularly as antibacterial agents. The presence of the ethenylthio group adds unique properties to this compound, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxazolidinone, (ethenylthio)- can be achieved through several methods:
Cyclization of β-amino alcohols with carbonyl compounds: This method involves the reaction of β-amino alcohols with carbonyl compounds such as phosgene or its derivatives.
[3 + 2] Cycloaddition of isocyanates and epoxides: This method uses bifunctional phase-transfer catalysts to catalyze the reaction between isocyanates and epoxides, resulting in high yields of 2-oxazolidinones.
Ring-opening of aziridines by carbon dioxide: This method involves the reaction of aziridines with carbon dioxide to form 2-oxazolidinones.
Industrial Production Methods
Industrial production of 2-oxazolidinone, (ethenylthio)- typically involves large-scale synthesis using the [3 + 2] cycloaddition method due to its high efficiency and yield. The reaction is carried out in the presence of phase-transfer catalysts at elevated temperatures (around 100°C) to ensure complete conversion of the reactants .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxazolidinone, (ethenylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenylthio group to an ethylthio group.
Substitution: The ethenylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylthio derivatives.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Applications De Recherche Scientifique
2-Oxazolidinone, (ethenylthio)- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-oxazolidinone, (ethenylthio)- involves its interaction with specific molecular targets. For example, in antibacterial applications, oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing the formation of a functional 70S initiation complex . This action effectively halts bacterial growth and replication.
Comparaison Avec Des Composés Similaires
2-Oxazolidinone, (ethenylthio)- can be compared with other oxazolidinones such as linezolid and tedizolid:
Linezolid: A well-known oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.
Tedizolid: A second-generation oxazolidinone with enhanced activity against resistant bacterial strains.
The presence of the ethenylthio group in 2-oxazolidinone, (ethenylthio)- provides unique chemical properties that can be exploited for specific applications, making it distinct from other oxazolidinones.
Propriétés
Numéro CAS |
51044-84-9 |
|---|---|
Formule moléculaire |
C5H7NO2S |
Poids moléculaire |
145.18 g/mol |
Nom IUPAC |
3-ethenylsulfanyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H7NO2S/c1-2-9-6-3-4-8-5(6)7/h2H,1,3-4H2 |
Clé InChI |
BLAVSFUBIXUTAV-UHFFFAOYSA-N |
SMILES canonique |
C=CSN1CCOC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


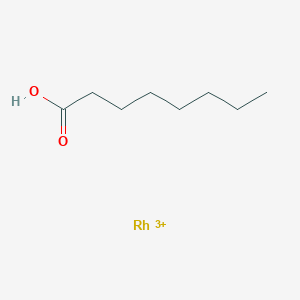
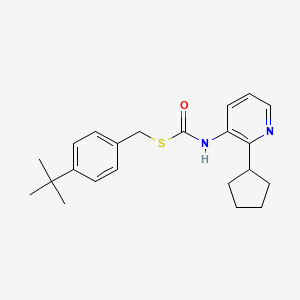
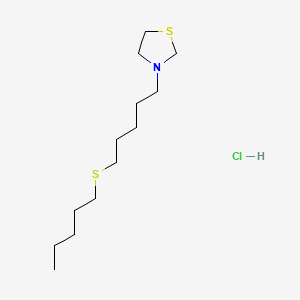
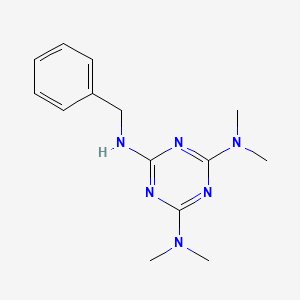
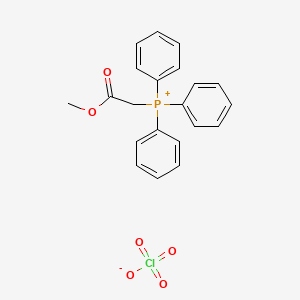

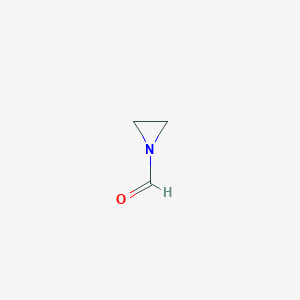
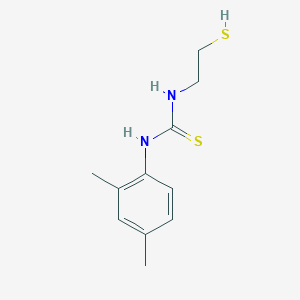
![({[2-(Morpholin-4-yl)-2-oxoethyl]amino}methyl)phosphonic acid](/img/structure/B14658307.png)
![3-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-1,1-diethylurea;ethanesulfonic acid](/img/structure/B14658312.png)
![(E)-but-2-enedioic acid;3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]-1-(3,4,5-trimethoxyphenyl)propan-1-one](/img/structure/B14658318.png)


![(E)-but-2-enedioic acid;ethyl 4-[2-hydroxy-2-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14658332.png)
